molecular formula C18H15N5O4S2 B11242337 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B11242337
M. Wt: 429.5 g/mol
InChI Key: YDEBADZNWGRDKI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, with the molecular formula C9H9NO3, is a fascinating compound. Let’s break it down:

    Benzo[d][1,3]dioxol-5-yl: This part of the compound contains a benzene ring fused with a dioxolane ring (a six-membered cyclic ether). The dioxolane ring contributes to its unique structure.

    2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: This segment includes a thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen) and a ureido group (a carbonyl group attached to an amino group). The phenyl group adds aromatic character.

Preparation Methods

The synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involve intricate steps. While I don’t have specific data for this compound, researchers typically employ organic synthesis techniques. Industrial production methods may vary based on proprietary processes.

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, transforming functional groups.

    Reduction: Reduction reactions can modify the ureido or thiadiazole moieties.

    Substitution: Substituents on the benzene ring can be replaced. Common reagents include oxidants (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., NaN).

Scientific Research Applications

Researchers explore N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide in:

    Medicine: Investigating its potential as a drug candidate due to its unique structure.

    Chemistry: Studying its reactivity and designing derivatives.

    Industry: Exploring applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers may compare it to related structures like N-Benzo[1,3]dioxol-5-yl-3-(4-isobutyl-phenyl)-acrylamide . Such comparisons reveal its uniqueness.

Remember that this information is based on general knowledge, and specific data may vary

Properties

Molecular Formula

C18H15N5O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H15N5O4S2/c24-15(19-12-6-7-13-14(8-12)27-10-26-13)9-28-18-23-22-17(29-18)21-16(25)20-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,24)(H2,20,21,22,25)

InChI Key

YDEBADZNWGRDKI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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